(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide
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Overview
Description
This compound is a derivative of thioxothiazolidin . It has been studied for its potential as an anticonvulsant agent .
Synthesis Analysis
The compound can be synthesized via a Schiff base method . The process involves a reaction mixture of benzo[d][1,3]dioxole-5-carbaldehyde and 4-MBSH . The mixture is stirred at room temperature for 2.5 hours, then filtered. The solution is left in open air to allow the solvent to evaporate slowly .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis
The compound has been tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .Physical and Chemical Properties Analysis
The compound has been characterized using spectroscopic techniques, and its properties have been analyzed using density functional theory calculations . The third-order nonlinear refractive index and nonlinear absorption coefficient have been determined by Z-scan techniques .Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Reactivity : The reactivity of similar thiazolidine derivatives has been explored, showing their potential in synthesizing various compounds with potential biological activities. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides highlight a method for generating diverse structures, useful in drug discovery and development (Kandeel & Youssef, 2001).
Antimicrobial and Anticancer Potential : A study on 4-thiazolidinone derivatives, a core structural feature similar to the mentioned compound, showed significant MMP (matrix metalloproteinase) inhibition, suggesting potential applications in tissue damage prevention and cancer treatment (Incerti et al., 2018).
Crystal Structure Analysis : The detailed structural analysis of thiazolidin-4-one derivatives, such as (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, provides insights into their molecular configurations, aiding in the design of compounds with desired chemical properties and biological activities (Khelloul et al., 2016).
Pharmacological Applications
Anti-Inflammatory and Anticancer Activities : Compounds featuring the thiazolidinone core have been investigated for their anti-inflammatory and anticancer activities. Their mechanism of action often involves inhibition of enzymes or signaling pathways critical to the inflammatory process or cancer cell proliferation, making them promising candidates for therapeutic development (Havrylyuk et al., 2010).
Electrochemical Properties : Studies on similar thiazolidin-4-one compounds have also explored their electrochemical properties, indicating potential utility in chemical sensors or as ligands for metal ion detection, which is essential in environmental monitoring and industrial processes (Ungureanu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-15-4-1-3-14(11-15)22-19(25)5-2-8-23-20(26)18(30-21(23)29)10-13-6-7-16-17(9-13)28-12-27-16/h1,3-4,6-7,9-11,24H,2,5,8,12H2,(H,22,25)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSALQKSYWCLZ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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